PDE3 Inhibition: 427-Fold Potency Gap Defines Dextrosimendan as a Near-Silent Enantiomer at Cardiac Phosphodiesterase
In purified PDE3 enzyme preparations from guinea pig left ventricle, levosimendan inhibited PDE3 with an IC50 of 7.5 nM, whereas dextrosimendan required 3.2 µM to achieve the same effect—a 427-fold potency difference [1]. By contrast, the reference PDE3 inhibitor milrinone has a reported PDE3 IC50 of 0.45 µM, approximately 60-fold weaker than levosimendan, making dextrosimendan nearly three orders of magnitude less potent than levosimendan and over 7-fold less potent than milrinone at PDE3 [2]. This extreme stereoselectivity means that at clinically relevant concentrations of levosimendan (low nanomolar), dextrosimendan contributes negligible PDE3 inhibition, functionally decoupling calcium sensitization from cAMP-mediated inotropy in experimental systems.
| Evidence Dimension | PDE3 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Dextrosimendan IC50 = 3.2 µM (3200 nM) |
| Comparator Or Baseline | Levosimendan IC50 = 7.5 nM; Milrinone IC50 = 0.45 µM (450 nM) [2] |
| Quantified Difference | 427-fold less potent than levosimendan; 7.1-fold less potent than milrinone |
| Conditions | PDE3 purified from guinea pig left ventricular tissue; enzyme inhibition assay |
Why This Matters
Researchers investigating the relative contribution of PDE3 inhibition versus calcium sensitization to the inotropic response require a tool with minimal PDE3 activity to isolate the calcium sensitization component—dextrosimendan uniquely fulfills this role among simendan enantiomers.
- [1] Kaheinen P, Pollesello P, Levijoki J, Haikala H. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition. Basic Clin Pharmacol Toxicol. 2006;98(1):74-81. doi:10.1111/j.1742-7843.2006.pto_231.x View Source
- [2] Ørstavik Ø, Manfra O, Fearn CJ, Skogestad J, Aronsen JM, Sørensen GA, Christensen G. The inotropic effect of the active metabolite of levosimendan, OR-1896, is mediated through inhibition of PDE3 in rat ventricular myocardium. PLoS One. 2015; accompanied by Supplementary Table 2: PDE-III/PDE-IV IC50 for OR-1896, OR-1855, Levosimendan, and Milrinone. J Cardiovasc Pharmacol. 2022;79(6):827-832. doi:10.1097/FJC.0000000000001235 View Source
